4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline
Description
Properties
CAS No. |
61189-85-3 |
|---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-20-16-6-7-17-13(10-19-11-14(17)9-16)8-12-2-4-15(18)5-3-12/h2-7,9-11H,8H2,1H3 |
InChI Key |
JSUHDQIOLYVPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline framework. A β-phenylethylamide precursor undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield 3,4-dihydroisoquinoline, followed by dehydrogenation to the aromatic system.
Example Procedure :
Ethyl 4-hydroxy-6-methoxy-3-quinolinecarboxylate (1 mmol) reacts with 4-chlorobenzylamine (1.2 mmol) at 210°C for 1 hour, yielding N-[(4-chlorophenyl)methyl]-4-hydroxy-6-methoxy-3-quinolinecarboxamide. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere affords the target compound with 72% yield.
Table 1: Bischler-Napieralski Reaction Optimization
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 120 | 58 | 89 |
| PPA | 150 | 65 | 92 |
| Pd/C (H₂) | 210 | 72 | 95 |
Pomeranz-Fritsch Isoquinoline Synthesis
This method employs benzaldehyde derivatives and aminoacetaldehyde dimethyl acetal under acidic conditions. For 7-methoxy substitution, 3-methoxybenzaldehyde serves as the starting material.
Key Steps :
-
Condensation of 3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal in sulfuric acid.
-
Cyclization at 80°C for 6 hours to form 7-methoxy-1,2-dihydroisoquinoline.
-
Oxidation with potassium permanganate (KMnO₄) to yield the aromatic isoquinoline.
Modern Synthetic Routes
Microwave-Assisted Alkylation
Microwave irradiation significantly accelerates the introduction of the 4-chlorophenylmethyl group. A mixture of 7-methoxyisoquinoline (1 mmol), 4-chlorobenzyl chloride (1.2 mmol), and potassium carbonate (K₂CO₃) in acetonitrile undergoes microwave heating at 150°C for 30 minutes, achieving 85% yield.
Table 2: Solvent Effects on Microwave Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 85 |
| Toluene | 2.4 | 63 |
| DMF | 36.7 | 78 |
Vanadium-Catalyzed Oxidation
Vanadium oxyacetylacetonate [VO(acac)₂] catalyzes the oxidation of dihydroisoquinoline intermediates to aromatic derivatives. Using tert-butyl hydroperoxide (TBHP) as the oxidant in toluene at 25°C, this method achieves 90% enantiomeric excess and 97% HPLC purity.
Mechanistic Insight :
The reaction proceeds via a radical pathway, where VO(acac)₂ abstracts a hydrogen atom from the dihydroisoquinoline, followed by TBHP-mediated dehydrogenation.
Optimization of Critical Reaction Parameters
Temperature and Catalyst Loading
Elevated temperatures (150–210°C) enhance reaction rates but risk decomposition. A balance is achieved using 10 mol% VO(acac)₂ at 80°C, yielding 83.5% product.
Solvent Selection
Polar aprotic solvents like acetonitrile improve solubility of intermediates, while toluene minimizes side reactions during alkylation.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-7-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its isoquinoline core is significant in drug design, as isoquinolines exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of intracellular signaling pathways .
Antimicrobial Properties
Isoquinoline derivatives have also been evaluated for their antimicrobial activities. The presence of the chlorophenyl group in the structure may enhance the compound's ability to interact with bacterial membranes or inhibit specific enzymes critical for bacterial survival .
Case Study: Antimalarial Activity
In a notable study, derivatives similar to 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline were evaluated for their antimalarial properties. The study reported promising results against chloroquine-resistant malaria strains, indicating that modifications in the isoquinoline structure could lead to enhanced activity against resistant parasites .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how structural variations influence biological activity. SAR studies have shown that modifications at specific positions on the isoquinoline ring can significantly enhance potency and selectivity for target enzymes involved in disease processes .
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (CID 154299335)
Structural Differences :
- The tetrahydroisoquinoline core (partially hydrogenated) reduces aromaticity compared to the fully aromatic isoquinoline in the target compound.
- Substituent at position 4: 4-methylphenyl vs. (4-chlorophenyl)methyl. The methyl group is electron-donating, whereas chlorine is electron-withdrawing.
Implications : - Reduced planarity in the tetrahydroisoquinoline may alter binding interactions in biological systems.
7-Methoxyisoquinoline
Structural Differences :
- Lacks the (4-chlorophenyl)methyl substituent at position 4.
Implications : - Simpler structure with fewer steric hindrances, likely leading to higher reactivity in synthetic modifications.
Quinoline Derivatives ()
Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) share the quinoline core, which is isomeric with isoquinoline. Key Differences:
- Substituent positions: Quinoline derivatives in feature amino and methoxyphenyl groups at positions 2, 3, and 4, whereas the target compound has substitutions only at positions 4 and 5. Synthetic Methods:
- Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) is common for introducing aryl groups in both quinoline and isoquinoline systems .
Pharmaceuticals with (4-Chlorophenyl)methyl Motifs
Levocetirizine Dihydrochloride
Structural Comparison :
- Contains a piperazine ring and a (4-chlorophenyl)phenylmethyl group instead of an isoquinoline core. Functional Role:
- The (4-chlorophenyl) group enhances binding to histamine H₁ receptors, demonstrating the pharmacological importance of chlorine in modulating activity .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
Synthetic Accessibility: Pd-catalyzed cross-coupling, as seen in quinoline synthesis (), is likely applicable to isoquinoline systems for introducing aryl groups.
Biological Relevance : The (4-chlorophenyl)methyl motif is prevalent in antihistamines (e.g., levocetirizine), suggesting that the target compound could be explored for similar therapeutic applications .
Biological Activity
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, emphasizing its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a chlorophenyl moiety, which are significant for its biological interactions. The isoquinoline core is known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in leukemia and solid tumors.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 1.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 0.8 | Inhibition of DNA synthesis |
The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The mechanisms of action vary, with apoptosis induction and cell cycle arrest being predominant.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the isoquinoline structure can enhance cytotoxicity. Substituents on the phenyl ring and methoxy group influence the potency and selectivity towards different cancer types.
Figure 1: Structure-Activity Relationship Analysis
- A : Unsubstituted isoquinoline - Low activity
- B : Chlorophenyl substitution - Increased activity
- C : Methoxy group - Further enhancement
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G0/G1 phase.
- DNA Damage : Inhibition of DNA synthesis contributing to cytotoxicity.
Case Studies
-
Study on HL-60 Cell Line :
A detailed investigation on the HL-60 leukemia cell line revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells as assessed by flow cytometry. -
MCF-7 Breast Cancer Study :
In vitro studies showed that this compound significantly inhibited MCF-7 cell proliferation. The study utilized both MTT assays for viability and western blotting to assess apoptosis markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, details a protocol using PdCl₂(PPh₃)₂ and PCy₃ with 4-methoxyphenylboronic acid in DMF under reflux. Key parameters include reaction time (12–24 hours), temperature (80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of quinoline precursor to boronic acid) and catalyst loading (5–10 mol%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, in , the methoxy group (–OCH₃) appears as a singlet at δ ~3.8 ppm in ¹H NMR, while the aromatic protons of the chlorophenyl moiety show splitting patterns between δ 7.2–7.6 ppm. IR peaks at ~1250 cm⁻¹ (C–O stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups. Melting point analysis (e.g., 223–225°C in ethanol) further validates purity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow protocols from environmental chemistry frameworks like Project INCHEMBIOL (). Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm, calculating half-life (t₁/₂) using first-order kinetics. Control variables include light exposure and oxygen levels .
Advanced Research Questions
Q. How can molecular modeling predict the compound’s binding affinity to biological targets, such as viral proteases?
- Methodological Answer : Use density functional theory (DFT) for geometry optimization (e.g., B3LYP/6-31G* basis set) and molecular docking (AutoDock Vina) to simulate interactions with targets like SARS-CoV-2 Mpro. Validate models by comparing calculated binding energies (ΔG) with experimental IC₅₀ values. emphasizes calibrating force fields (e.g., AMBER) to match experimental crystallographic data .
Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Apply a split-plot factorial design () to test variables like substituent position (e.g., chloro vs. methoxy) and steric effects. For example, synthesize analogs with halogen substitutions at the 4-position () and assay cytotoxicity (MTT) and antiviral activity (plaque reduction). Use ANOVA to identify statistically significant SAR trends and reconcile discrepancies via molecular dynamics simulations .
Q. How can researchers evaluate the compound’s environmental fate and ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method.
- Degradation : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions.
- Toxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Model ecological risks using hazard quotients (HQ = PEC/PNEC) .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
- Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM). Variables include catalyst type (Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), and reaction time. Use gas chromatography (GC-FID) to quantify byproducts like unreacted 4,7-dichloroquinoline. highlights reflux time optimization (2 hours vs. prolonged heating) to reduce hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
